
2',3'-Dimethylbiphenyl-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2’,3’-Dimethylbiphenyl-3-carboxylic acid” is an organic compound with the molecular formula C15H14O2 . It belongs to the class of carboxylic acids .
Molecular Structure Analysis
The molecular structure of “2’,3’-Dimethylbiphenyl-3-carboxylic acid” consists of a biphenyl core with two methyl groups and a carboxylic acid group . The exact structure could not be retrieved from the search results.Chemical Reactions Analysis
Carboxylic acids, like “2’,3’-Dimethylbiphenyl-3-carboxylic acid”, can undergo a variety of reactions. They can react with alcohols to form esters, with amines to form amides, and can also undergo decarboxylation . The specific reactions of “2’,3’-Dimethylbiphenyl-3-carboxylic acid” are not mentioned in the search results.科学的研究の応用
Understanding biocatalyst inhibition by carboxylic acids
Carboxylic acids, including derivatives like 2',3'-Dimethylbiphenyl-3-carboxylic acid, can inhibit microbial growth at concentrations below desired yields, impacting fermentative production using microbes such as Escherichia coli and Saccharomyces cerevisiae. This inhibition is notable given the use of many carboxylic acids as food preservatives. Strategies to increase microbial robustness against such acids involve metabolic engineering to enhance membrane integrity, regulate internal pH, and improve metabolic resilience. (Jarboe et al., 2013)
Cinnamic acid derivatives and anticancer potential
Cinnamic acid and its derivatives, which share chemical characteristics with 2',3'-Dimethylbiphenyl-3-carboxylic acid, have been extensively studied for their medicinal properties, particularly as anticancer agents. These compounds' versatility arises from their structural functionality, enabling various synthetic modifications to enhance antitumor efficacy. This review underscores the untapped potential of cinnamic acid derivatives in cancer treatment, highlighting the need for further exploration of their therapeutic capabilities. (De et al., 2011)
Solvent applications in carboxylic acid recovery
The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) represents a critical area of research, driven by the goal to utilize carboxylic acids as precursors for bio-based plastics. This review compares various solvents, including ionic liquids and traditional amine-based systems, for their efficiency in extracting carboxylic acids. Such advancements in solvent technology are crucial for the economic and environmental viability of carboxylic acid production processes. (Sprakel & Schuur, 2019)
Antituberculosis activity of carboxylic acid derivatives
Research into organotin complexes of carboxylic acids, including those structurally related to 2',3'-Dimethylbiphenyl-3-carboxylic acid, has demonstrated significant antituberculosis activity. This review explores the potential of these complexes as antituberculosis agents, focusing on their structural diversity, toxicity, and the underlying mechanisms contributing to their efficacy. Such studies highlight the importance of the ligand environment and the structure of the organotin compounds in determining their biological activity. (Iqbal et al., 2015)
Safety and Hazards
特性
IUPAC Name |
3-(2,3-dimethylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCHUDYYICLURF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680842 |
Source


|
| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dimethylbiphenyl-3-carboxylic acid | |
CAS RN |
1215206-78-2 |
Source


|
| Record name | 2′,3′-Dimethyl[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

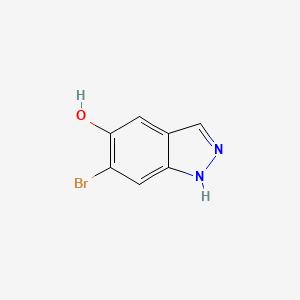
![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)

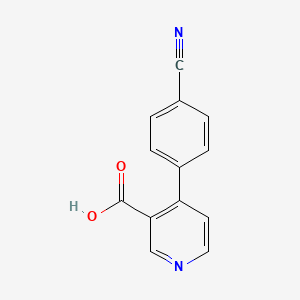
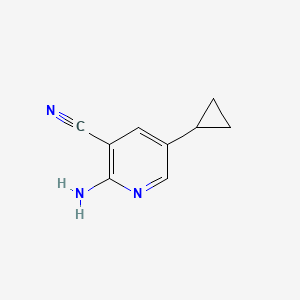



![(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B582215.png)

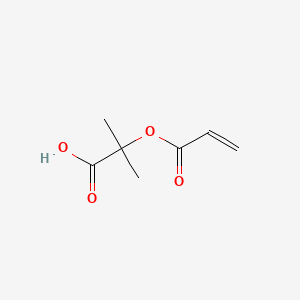
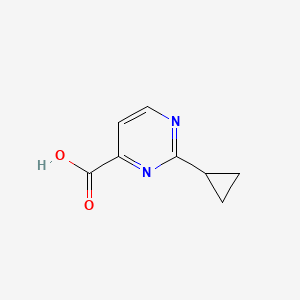
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)
![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)